
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in the agricultural industry to increase fruit size, improve fruit quality, and enhance crop yield. CPPU has also been studied for its potential applications in scientific research, particularly in the field of plant biology.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea and its derivatives exhibit potential as anticancer agents. Studies have shown that certain cyclohexylphenyl‐chloroethyl ureas (CEUs) can induce cell cycle arrest in cancer cells. Cyclohexylphenyl‐chloroethyl urea (CCEU), for example, has been associated with G1/S cell cycle blocks in B16 cells, indicating its possible use in cancer treatment (Bouchon et al., 2007).
Chemical Synthesis and Reactivity
The compound and its related structures have been utilized in various synthetic chemistry applications. For instance, its derivatives have been involved in stereochemical studies, contributing to the synthesis of saturated heterocycles (Fülöp et al., 1985). Additionally, the compound has been used in the synthesis of fused indole-cyclic urea derivatives via Ag-catalyzed intramolecular sequential vicinal diamination of alkynes (Rajesh et al., 2017).
Corrosion Inhibition
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea derivatives, such as triazinyl urea derivatives, have been evaluated as corrosion inhibitors for metals. Studies have shown their efficacy in protecting mild steel against corrosion in acidic environments, highlighting their potential in industrial applications (Mistry et al., 2011).
Cytokinin-Like Activity in Plant Biology
Some urea derivatives exhibit cytokinin-like activity, positively regulating cell division and differentiation in plants. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and thidiazuron (TDZ) have been extensively used in plant morphogenesis studies due to their strong cytokinin-like activity (Ricci & Bertoletti, 2009).
Environmental Analysis
In environmental science, derivatives of 1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea, such as N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, have been analyzed for their occurrence in aquatic environments. Their detection and quantification are essential for understanding the environmental impact of such compounds (Halden & Paull, 2004).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(22-18-10-5-2-6-11-18)21-12-7-13-23-14-15-25-19(16-23)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVUMLKSMUWLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

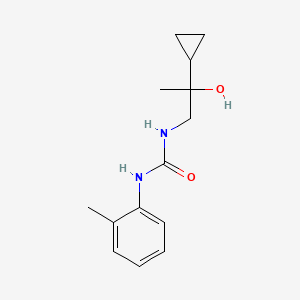
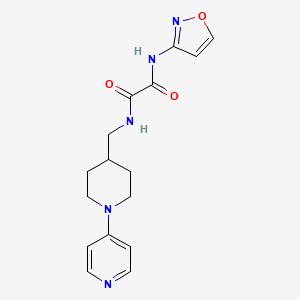


![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)
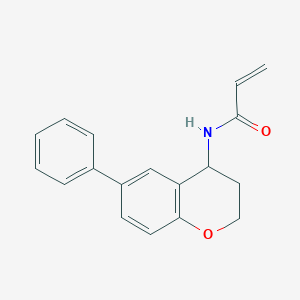
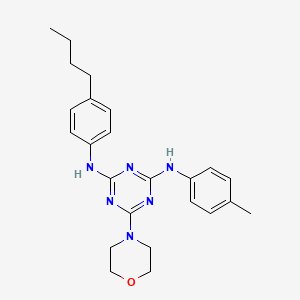
![1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2657260.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)
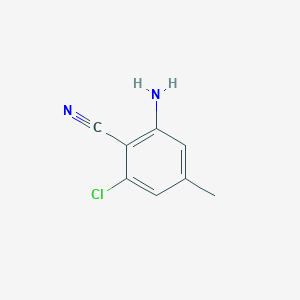
![tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate](/img/structure/B2657268.png)